molecular formula C9H17NO B8671737 4-[(dimethylamino)methyl]cyclohexan-1-one

4-[(dimethylamino)methyl]cyclohexan-1-one

Cat. No.: B8671737
M. Wt: 155.24 g/mol
InChI Key: CXDCQPPTWNFDAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(dimethylamino)methyl]cyclohexan-1-one is an organic compound with a unique structure that includes a cyclohexanone ring substituted with a dimethylaminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(dimethylamino)methyl]cyclohexan-1-one typically involves the reaction of cyclohexanone with formaldehyde and dimethylamine. The process can be carried out under acidic or basic conditions, with the choice of catalyst and solvent affecting the yield and purity of the product. For example, using hydrochloric acid as a catalyst in an aqueous medium can facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and maximize yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-[(dimethylamino)methyl]cyclohexan-1-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The dimethylaminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like halides and amines can react with the dimethylaminomethyl group under appropriate conditions.

Major Products

    Oxidation: Cyclohexanone derivatives or carboxylic acids.

    Reduction: Cyclohexanol derivatives.

    Substitution: Various substituted cyclohexanone derivatives.

Scientific Research Applications

4-[(dimethylamino)methyl]cyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anticancer and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(dimethylamino)methyl]cyclohexan-1-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(dimethylamino)methyl]cyclohexan-1-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

4-[(dimethylamino)methyl]cyclohexan-1-one

InChI

InChI=1S/C9H17NO/c1-10(2)7-8-3-5-9(11)6-4-8/h8H,3-7H2,1-2H3

InChI Key

CXDCQPPTWNFDAP-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1CCC(=O)CC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

The crude product of the corresponding [(1,4-dioxaspiro[4.5]dec-8-yl)-methyl]-dimethylamine (88 mmol) was dissolved in water (40 ml), combined with conc. hydrochloric acid (59 ml) and stirred for 20 h at RT. The reaction mixture was extracted with diethyl ether (2×100 ml), the aqueous phase was alkalized with 5N NaOH with ice cooling, extracted with dichloromethane (3×100 ml), dried and evaporated. The products were obtained as white solids or oils.
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
[(1,4-dioxaspiro[4.5]dec-8-yl)-methyl]-dimethylamine
Quantity
88 mmol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
59 mL
Type
reactant
Reaction Step Two

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